4-Bromobenzyl-d6 Bromide

Description

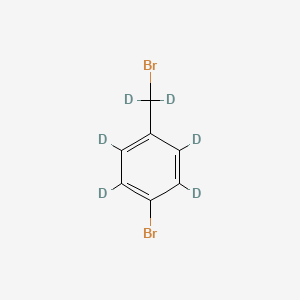

4-Bromobenzyl-d6 Bromide (CAS No. 229948-68-9) is a deuterated derivative of 4-bromobenzyl bromide, where six hydrogen atoms are replaced with deuterium (D) at the benzyl and aromatic positions. Its molecular formula is C₇D₆Br₂, with a molecular weight of 255.97 g/mol and 98 atom % deuterium enrichment . The compound is structurally characterized by a bromine atom on the para position of the benzene ring and a deuterated benzyl bromide group (CD₂Br).

This deuterated analog is primarily used as a stable isotopic label in nuclear magnetic resonance (NMR) spectroscopy, pharmacokinetic studies, and metabolic research to trace molecular pathways without altering chemical reactivity . Its non-deuterated counterpart, 4-bromobenzyl bromide (CAS 589-15-1), is widely employed in organic synthesis as an alkylating agent or intermediate for pharmaceuticals and agrochemicals .

Propriétés

IUPAC Name |

1-bromo-4-[bromo(dideuterio)methyl]-2,3,5,6-tetradeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2/i1D,2D,3D,4D,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRBJYMANQKEAW-NVSFMWKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])Br)[2H])[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Bromination of Deuterated Toluene Derivatives

The foundational approach involves brominating deuterated toluene (C₆D₅CD₃) to introduce both aromatic and aliphatic bromine atoms. The process leverages electrophilic aromatic substitution for ring bromination and radical-mediated mechanisms for side-chain bromination.

Key Steps:

-

Electrophilic Aromatic Bromination :

-

Deuterated toluene reacts with bromine (Br₂) generated in situ from hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) in the presence of hydrochloric acid (HCl).

-

Catalysts such as ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) or vanadium pentoxide (V₂O₅) accelerate bromine generation, enabling para-selective substitution.

-

Example: Reacting C₆D₅CD₃ with H₂O₂ (30%), HCl (32%), and ammonium heptamolybdate at 20–25°C for 17 hours yields 4-bromo-deuterated toluene (C₆D₄BrCD₃) as the primary product.

-

-

Side-Chain Bromination :

-

The deuterated methyl group (CD₃) undergoes bromination via a radical mechanism initiated by H₂O₂ and catalytic Mo or V species.

-

Abstraction of a deuterium atom by a bromine radical forms a CD₂· intermediate, which subsequently reacts with Br₂ to produce CD₂Br.

-

Challenge: The kinetic isotope effect (KIE) slows deuterium abstraction, necessitating prolonged reaction times (up to 48 hours) for complete conversion.

-

Optimization of Reaction Conditions

Catalyst Selection

Catalysts critically influence yield and selectivity:

| Catalyst | Temperature (°C) | Time (h) | Yield of 4-Bromobenzyl-d6 Bromide (%) |

|---|---|---|---|

| Ammonium heptamolybdate | 20–25 | 17 | 31.7 |

| Vanadium pentoxide | 40 | 18 | 28.4 |

Solvent and Phase Systems

A biphasic (liquid-liquid) system enhances selectivity:

-

Organic Phase : Deuterated toluene dissolves brominated intermediates, preventing polymerization.

-

Aqueous Phase : Contains HBr, HCl, and H₂O₂, ensuring continuous Br₂ generation.

Industrial-Scale Production

Continuous Flow Reactors

Industrial processes adopt continuous flow reactors to mitigate safety risks associated with Br₂ handling:

Purification Techniques

-

Distillation : Separates this compound (b.p. 212°C) from toluene-d8 (b.p. 111°C) and dibrominated byproducts.

-

Recrystallization : Ethanol-water mixtures yield 99% pure product.

Challenges and Solutions

Kinetic Isotope Effects (KIE)

Deuterium’s higher mass reduces the reaction rate of side-chain bromination by 6–8 fold compared to protiated analogs. Mitigation strategies include:

Byproduct Formation

Dibrominated derivatives (e.g., 2,4-dibromobenzyl-d6 bromide) arise from over-bromination. Control measures:

-

Stoichiometric H₂O₂ : Limiting H₂O₂ to 1.2 equivalents minimizes excess Br₂.

-

Phase Separation : Early removal of the organic phase halts secondary bromination.

Case Studies in Process Optimization

Small-Scale Synthesis

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromobenzyl-d6 Bromide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

Reduction: The compound can be reduced to form deuterated toluene derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is commonly employed.

Major Products:

Nucleophilic Substitution: Products include deuterated benzyl amines, benzyl thiols, and benzyl ethers.

Oxidation: Products include deuterated benzaldehyde and benzoic acid.

Reduction: Products include deuterated toluene.

Applications De Recherche Scientifique

Organic Synthesis

4-Bromobenzyl-d6 Bromide is utilized as a key intermediate in organic synthesis. Its bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions. This property is particularly useful in:

- Synthesis of Pharmaceuticals : It is often employed to synthesize various pharmaceutical compounds due to its ability to introduce a bromobenzyl group into target molecules. For instance, it has been used in the preparation of aminomethyl-substituted biaryl libraries through sequential N-alkylation reactions .

- Agrochemicals Production : The compound plays a role in developing agrochemicals, where its reactive bromine atom can be substituted with various functional groups to enhance biological activity .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable tool for drug development:

- Targeting Protein Interactions : It can be used to modify drug candidates to improve their binding affinity to target proteins. Research indicates that compounds derived from this compound can modulate the activity of proteins such as SMARCA2, which is implicated in various diseases .

- Deuterium Labeling : The presence of deuterium allows for the tracing of metabolic pathways and pharmacokinetics in drug development studies. This isotopic labeling can provide insights into the behavior of drugs within biological systems.

Analytical Chemistry

The compound is also significant in analytical chemistry:

- NMR Spectroscopy : Due to its deuterated nature, this compound is ideal for NMR studies, allowing researchers to obtain clearer spectra free from proton noise. This enhances the analysis of complex mixtures and facilitates structural elucidation of compounds.

- Kinetic Studies : Deuterated compounds are often used in kinetic studies to determine reaction mechanisms and rates, providing valuable information on the dynamics of chemical reactions.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the use of this compound in synthesizing a library of biaryl compounds through N-alkylation with various amines. The reaction conditions were optimized for yield and purity, showcasing the compound's versatility in generating complex molecular structures .

Case Study 2: Pharmacokinetic Studies

In a pharmacokinetic study, this compound was incorporated into drug candidates to trace their metabolic pathways using mass spectrometry. The results revealed significant insights into the absorption and distribution profiles of the drugs, highlighting the importance of deuterated compounds in understanding drug behavior in vivo .

Mécanisme D'action

The mechanism of action of 4-Bromobenzyl-d6 Bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in various substitution and addition reactions. The deuterium atoms provide stability and resistance to metabolic degradation, making it useful in drug development and metabolic studies.

Comparaison Avec Des Composés Similaires

4-Bromobenzyl Bromide (Non-Deuterated)

- Molecular Formula : C₇H₆Br₂

- Molecular Weight : 249.93 g/mol

- Key Differences : Lacks deuterium substitution, leading to distinct spectral properties in analytical applications.

- Applications : Alkylation agent in synthesis of polymers, liquid crystals, and bioactive molecules .

- Hazards : Corrosive and irritant; requires handling in ventilated environments .

2-Bromobenzyl Bromide

- Molecular Formula : C₇H₆Br₂

- Molecular Weight : 249.93 g/mol

- Key Differences : Bromine substitution at the ortho position alters steric and electronic properties, affecting reactivity in cross-coupling reactions .

Deuterated Variants

4-Bromobenzyl-2,3,5,6-d4 Bromide

- Molecular Formula : C₇D₄H₂Br₂

- Molecular Weight : 253.96 g/mol

- Key Differences : Partial deuteration (four D atoms on the aromatic ring) reduces isotopic interference in specific NMR studies compared to the fully deuterated d6 variant .

Functional Analogs

Sepantronium Bromide (YM-155)

Methyl Bromide

- Molecular Formula : CH₃Br

- Molecular Weight : 94.94 g/mol

- Key Differences : A volatile alkyl bromide used as a pesticide. Exhibits acute neurotoxicity and environmental persistence, unlike the less volatile benzyl bromides .

Data Tables

Table 1. Comparative Properties of Brominated Compounds

Research Findings

This compound

- Isotopic Stability : The d6 deuteration minimizes hydrogen-related signal splitting in ¹H NMR, enhancing resolution in metabolic tracing studies .

- Synthetic Utility : Used to prepare deuterated analogs of pharmaceuticals for bioavailability studies .

Sepantronium Bromide

- Anticancer Activity: Suppresses survivin expression in prostate cancer models (80% tumor growth inhibition in PC-3 xenografts) and synergizes with γ-radiation .

Methyl Bromide

- Toxicity Profile : Causes delayed neurotoxicity (e.g., seizures, pulmonary edema) and ocular damage, necessitating strict exposure controls .

Activité Biologique

4-Bromobenzyl-d6 bromide is a deuterated derivative of 4-bromobenzyl bromide, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily utilized in various chemical syntheses and has implications in drug development, particularly in the fields of oncology and infectious diseases. This article aims to summarize the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of 4-bromobenzyl alcohol or its derivatives. The use of deuterated solvents during the reaction allows for the incorporation of deuterium into the final product. This isotopic labeling is crucial for tracing metabolic pathways and understanding pharmacokinetics in biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. Below are key findings from recent research:

Antimicrobial Activity

- Mechanism : The compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell wall synthesis.

- Case Study : In a study assessing the antibacterial efficacy of various halogenated benzyl derivatives, this compound demonstrated an IC50 value comparable to established antibiotics like penicillin and ampicillin, indicating its potential as an effective antibacterial agent .

Anticancer Properties

- Mechanism : Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that the compound could be a candidate for further development as an anticancer drug.

- Case Study : A study involving various cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 25 µM across different cell types .

Anti-inflammatory Effects

- Mechanism : The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its role in modulating inflammatory responses.

- Case Study : In vitro assays demonstrated that this compound significantly reduced inflammation markers in macrophage cell lines exposed to lipopolysaccharides (LPS), indicating its potential therapeutic use in inflammatory diseases .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.